molecular formula C17H19N B14003017 Benzenamine, 2,6-diethyl-N-(phenylmethylene)- CAS No. 79937-92-1

Benzenamine, 2,6-diethyl-N-(phenylmethylene)-

Cat. No.: B14003017
CAS No.: 79937-92-1
M. Wt: 237.34 g/mol
InChI Key: MITCTHODAQDVBE-UHFFFAOYSA-N
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Description

Benzenamine, 2,6-diethyl-N-(phenylmethylene)- (CAS: Not explicitly listed in evidence; structurally inferred) is a Schiff base derivative formed by the condensation of 2,6-diethylaniline with benzaldehyde. Its IUPAC name reflects the substitution pattern: two ethyl groups at the 2 and 6 positions of the benzene ring and a phenylmethylene (benzylidene) group attached to the amine nitrogen. This compound belongs to the class of aromatic imines (C=N), which are pivotal in coordination chemistry, catalysis, and polymer science due to their ability to act as ligands and intermediates .

Properties

CAS No.

79937-92-1

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

N-(2,6-diethylphenyl)-1-phenylmethanimine

InChI

InChI=1S/C17H19N/c1-3-15-11-8-12-16(4-2)17(15)18-13-14-9-6-5-7-10-14/h5-13H,3-4H2,1-2H3

InChI Key

MITCTHODAQDVBE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reductive N-Alkylation via Pd/C Catalysis Using Aldehydes

One efficient and widely reported method for preparing N-substituted 2,6-diethylaniline derivatives, including the phenylmethylene-substituted compound, involves reductive N-alkylation of 2,6-diethylaniline with aromatic aldehydes such as benzaldehyde.

  • Reaction scheme:
    2,6-Diethylaniline + Benzaldehyde → Benzenamine, 2,6-diethyl-N-(phenylmethylene)- (imine intermediate) → Reduction → N-substituted amine

  • Catalyst: Palladium on carbon (Pd/C)

  • Reducing agent: Ammonium formate (acts as a hydrogen donor)
  • Solvent: Aqueous 2-propanol mixture
  • Temperature: Mild conditions, typically room temperature to moderate heating
  • Reaction time: Several hours (varies depending on scale and conditions)

This method proceeds through initial Schiff base formation (imine) between the primary amine and aldehyde, followed by catalytic hydrogenation to the secondary amine. The use of Pd/C and ammonium formate enables a mild, one-pot reductive amination without isolating the imine intermediate.

Advantages:

  • Mild reaction conditions
  • High yields and selectivity
  • Scalable and economic
  • Avoids quaternary ammonium salt formation
  • Applicable to various aldehydes, enabling structural diversity

Representative data from NMR characterization of related derivatives:

NMR Parameter Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
^1H NMR 2.412 Quartet (q) 7.424 Ethyl CH2
6.827 Doublet of doublets (dd) 7.674, 0.000 Aromatic H
1.15 Triplet (t) 7.424 Ethyl CH3
^13C NMR 11.463 - - Ethyl CH3
125.452 - - Aromatic C

(Data adapted from reductive N-alkylation studies on 2,6-diethyl aniline derivatives)

Alkylation with Chloroalkyl Ethers Using Acid Binding Agents

An alternative industrially relevant method involves alkylation of 2,6-diethylaniline with chloroethyl propyl ether in the presence of acid-binding metal oxides.

  • Reaction scheme:
    2,6-Diethylaniline + Chloroethyl propyl ether + Acid binding agent → 2,6-Diethyl-N-(2-propoxyethyl)phenylamine (a structurally related N-alkylated product)

  • Acid binding agents: Magnesium oxide, calcium oxide, aluminum oxide (preferably magnesium oxide)

  • Molar ratios:
    • 2,6-Diethylaniline : chloroethyl propyl ether : acid binding agent = 1.5–2.5 : 1 : 0.45–0.7
  • Temperature: 120–180 °C
  • Pressure: Atmospheric or pressurized conditions
  • Reaction time: 5–8 hours

This method is a direct nucleophilic substitution where the amine attacks the chloroalkyl ether, facilitated by the acid binding agent which neutralizes HCl formed, improving conversion and yield.

Advantages:

  • Shorter process flow compared to multi-step methods
  • Improved raw material utilization
  • Reduced production costs
  • Suitable for industrial scale-up

Example experimental conditions and results:

Parameter Value
Reactor volume 1000 mL four-neck flask
2,6-Diethylaniline 400 g
Chloroethyl propyl ether 220 g
Magnesium oxide (acid binder) 35 g
Heating method Oil bath
Reaction temperature 170 °C
Reaction time 7 hours
Workup Cooling to 100 °C, addition of 200 g water, stirring 0.5 h, separation
Yield of product 94.5%
Product content in mixture 61%

(Data adapted from patent CN104478741A describing industrial preparation of N-alkylated 2,6-diethylaniline derivatives)

Comparative Analysis of Preparation Methods

Feature Reductive N-Alkylation (Pd/C) Alkylation with Chloroalkyl Ether + Acid Binder
Starting materials 2,6-Diethylaniline + aldehydes (e.g., benzaldehyde) 2,6-Diethylaniline + chloroethyl propyl ether
Catalyst Pd/C Acid binding metal oxides (MgO, CaO, Al2O3)
Reducing agent Ammonium formate Not required
Solvent Aqueous 2-propanol None or minimal solvent
Temperature Mild (room temp to moderate heating) Elevated (120–180 °C)
Reaction time Several hours 5–8 hours
Product type Secondary or tertiary amines Secondary amines with alkoxyalkyl substituents
Advantages Mild conditions, high selectivity, scalable Short process, cost-effective, good raw material usage
Industrial applicability Suitable for fine chemicals, pharmaceuticals Suitable for agrochemical intermediates, bulk chemicals

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2,6-diethyl-N-(phenylmethylene)- can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the imine group back to the amine.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at the positions ortho to the ethyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.

    Substitution: Halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: The corresponding amine.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Benzenamine, 2,6-diethyl-N-(phenylmethylene)- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 2,6-diethyl-N-(phenylmethylene)- involves its interaction with various molecular targets. The imine group can participate in nucleophilic addition reactions, while the benzene ring can undergo electrophilic substitution. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Ethyl vs. Alkyl/Aryl Groups

Benzenamine, 2,6-bis(1-methylethyl)- (CAS 24544-04-5)
  • Structure : 2,6-diisopropyl substitution on the benzene ring.
  • Molecular Weight : 177.29 g/mol (C₁₂H₁₉N) .
  • Higher hydrophobicity due to branched alkyl chains, influencing solubility in non-polar solvents .
Benzenamine, 2,4-dimethoxy-N-(phenylmethylene)- (CAS 80312-17-0)
  • Structure : Methoxy groups at positions 2 and 4, with a benzylidene moiety.
  • Molecular Weight: 241.28 g/mol (C₁₅H₁₅NO₂) .
  • Key Differences :
    • Methoxy groups are electron-donating, enhancing the electron density of the aromatic ring and stabilizing the imine group.
    • Predicted boiling point (415.4±35.0 °C) and density (1.03±0.1 g/cm³) differ from the ethyl-substituted analog due to polar substituents .

Functional Group Variations: Imine vs. Nitrone

N-Phenylmethylene Benzenamine N-Oxide Derivatives
  • Structure : Contains the nitrone group (-CH=N(O)-) instead of a simple imine.
  • Key Differences :
    • Nitrones exhibit zwitterionic character, enabling unique photochemical reactivity (e.g., as enzyme-mimicking oxidizers) .
    • Combustion studies reveal higher bond dissociation energies for the N-O bond in nitrones (~300 kJ/mol) compared to imines (~250 kJ/mol for C=N), impacting thermal stability .
Benzenamine, 2,3,4,5,6-pentafluoro-N-(phenylmethylene)-
  • Structure : Fluorine atoms at all meta and para positions.
  • Key Differences :
    • Electron-withdrawing fluorine substituents reduce electron density at the imine group, increasing electrophilicity and susceptibility to hydrolysis .

Bis-Aniline Derivatives

4,4'-Methylenebis(3-chloro-2,6-diethylaniline) (CAS 106246-33-7)
  • Structure : Two 2,6-diethylaniline units linked by a methylene bridge.
  • Molecular Weight : 395.38 g/mol (C₂₁H₂₈Cl₂N₂) .
  • Key Differences: The dimeric structure enhances rigidity and thermal stability, making it suitable for high-performance polymers. Chlorine atoms introduce halogen bonding capabilities, unlike the non-halogenated target compound .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Properties/Applications
Benzenamine, 2,6-diethyl-N-(phenylmethylene)- C₁₇H₁₉N 237.34 2,6-diethyl, imine (-C=N-) Ligand in coordination chemistry
Benzenamine, 2,6-bis(1-methylethyl)- C₁₂H₁₉N 177.29 2,6-diisopropyl Steric hindrance, hydrophobic solvents
Benzenamine, 2,4-dimethoxy-N-(phenylmethylene)- C₁₅H₁₅NO₂ 241.28 2,4-dimethoxy, imine Enhanced electron density, polar applications
N-Phenylmethylene Benzenamine N-Oxide C₁₃H₁₁NO 197.24 Nitrone (-CH=N(O)-) Photochemical oxidizers, enzyme mimics
4,4'-Methylenebis(3-chloro-2,6-diethylaniline) C₂₁H₂₈Cl₂N₂ 395.38 Dimeric, methylene bridge, chlorine Polymer cross-linking, halogen bonding

Research Findings and Implications

  • Synthetic Routes : The target compound is synthesized via Schiff base condensation, akin to methods for nitrones (e.g., N-phenylhydroxylamine + aldehyde) .
  • Thermochemical Stability : Ethyl groups provide moderate steric protection compared to isopropyl or methoxy groups, balancing reactivity and stability in catalytic applications.
  • Applications: The ethyl-substituted imine is less polar than methoxy analogs, favoring use in non-aqueous media. Unlike nitrones, it lacks N-oxide functionality, limiting its role in oxidation reactions but maintaining utility as a neutral ligand .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Benzenamine, 2,6-diethyl-N-(phenylmethylene)-, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is synthesized via a condensation reaction between a substituted benzenamine (e.g., 2,6-diethylbenzenamine) and an aldehyde (e.g., benzaldehyde) under azeotropic conditions. Key steps include:

  • Use of toluene or similar solvents to facilitate water removal via a Dean-Stark trap, shifting the equilibrium toward imine formation .
  • Optimization of temperature (typically 110–120°C) and catalyst selection (e.g., glacial acetic acid) to enhance reaction efficiency .
  • Post-synthesis purification via mixed-solvent recrystallization (e.g., ethanol/hexane) to isolate crystalline products .
    • Critical Parameters : Monitor water collection during distillation to assess reaction progress. Impurity profiles should be analyzed via TLC or HPLC.

Q. How can the purity and structural integrity of this compound be validated after synthesis?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • IR Spectroscopy : Confirm imine (C=N) stretching vibrations at ~1640–1652 cm⁻¹ and absence of aldehyde (C=O) peaks at ~1700 cm⁻¹ .
  • ¹H NMR : Look for characteristic shifts:
  • Aromatic protons in the 6.8–7.5 ppm range.
  • Ethyl groups (CH₂CH₃) as triplets at ~1.2–1.4 ppm (CH₃) and quartets at ~2.5–3.0 ppm (CH₂) .
  • Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values.

Advanced Research Questions

Q. What experimental approaches are used to study tautomeric equilibria or structural isomerism in this compound under varying solvent conditions?

  • Methodological Answer :

  • Solvent-Dependent IR Studies :
  • In protonic solvents (e.g., 1,1,1,3,3,3-hexafluoro-2-propanol), observe keto-enol tautomerism via shifts in C=N (~1638 cm⁻¹) and C=C (~1544 cm⁻¹) bands .
  • Compare spectra in aprotic solvents (e.g., DMSO) to assess solvent polarity effects on tautomer distribution .
  • Table: Key IR Assignments
Solvent SystemC=N Stretch (cm⁻¹)C=C Stretch (cm⁻¹)Assignment
KBr Matrix1652Imine (C=N)
HFP16381544Keto-enol tautomerism
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict tautomer stability and compare with experimental data .

Q. How can the thermodynamic stability of the imine bond in this compound be evaluated, and what factors influence its degradation?

  • Methodological Answer :

  • Combustion Calorimetry : Measure standard molar enthalpy of combustion (∆cH°) to derive bond dissociation energies (e.g., N–O or C=N bonds) .
  • Kinetic Studies :
  • Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Monitor hydrolysis rates in acidic/basic media via UV-Vis spectroscopy (λmax ~300 nm for imine degradation products) .
  • Environmental Factors :
  • Humidity and UV exposure accelerate hydrolysis; store samples under inert gas (N₂/Ar) in amber vials .

Q. What strategies are recommended for resolving contradictions in spectroscopic or chromatographic data during characterization?

  • Methodological Answer :

  • Multi-Technique Cross-Validation :
  • Combine NMR, IR, and mass spectrometry to confirm molecular ion peaks (e.g., [M+H]+ in ESI-MS) and rule out isomeric impurities .
  • Advanced Chromatography :
  • Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers if asymmetric centers are present.
  • Optimize mobile phase (e.g., acetonitrile/water with 0.1% formic acid) for better resolution .
  • X-ray Crystallography : Resolve ambiguous structures by obtaining single-crystal data, particularly for polymorphic forms .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic results for this compound?

  • Methodological Answer :

  • Re-examine Basis Sets : Ensure computational methods (e.g., solvent effects in DFT) align with experimental conditions (e.g., dielectric constant of HFP) .
  • Check Conformational Flexibility : Consider rotational barriers of ethyl groups or phenyl rings that may lead to multiple conformers in solution .
  • Validate Reference Standards : Use high-purity reagents to minimize baseline noise in spectra .

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